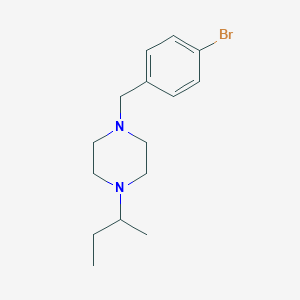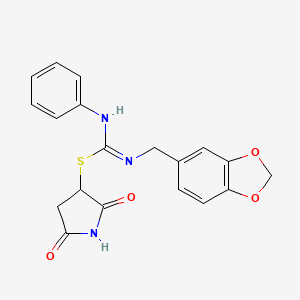![molecular formula C24H22N2O5 B5119611 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as TMB-4, is a chemical compound that has shown potential in various scientific research applications. TMB-4 is a benzamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, it is believed that 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibits the activity of certain enzymes that are involved in the growth and development of cancer cells. In addition, 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to induce apoptosis, which is the process of programmed cell death in cancer cells.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibits the activity of certain enzymes that are involved in the growth and development of cancer cells. In addition, 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to induce apoptosis in cancer cells. In vivo studies have shown that 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibits the growth of tumors and the angiogenesis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is that it has shown potential in inhibiting the growth of cancer cells and the angiogenesis of tumors. In addition, 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has shown low toxicity in in vitro and in vivo studies. However, one of the limitations of using 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is that its mechanism of action is not fully understood. In addition, further studies are needed to determine the optimal dosage and administration of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide.
Direcciones Futuras
There are many future directions for the research and development of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to further investigate the mechanism of action of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. Another direction is to determine the optimal dosage and administration of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide for the treatment of cancer. In addition, further studies are needed to determine the potential of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other cancer treatments such as chemotherapy and radiation therapy. Finally, future studies should investigate the potential of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in the treatment of other diseases such as inflammation and neurodegenerative diseases.
Conclusion
In conclusion, 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has shown potential in various scientific research applications, particularly in the field of cancer research. 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been synthesized using various methods and has shown low toxicity in in vitro and in vivo studies. Although its mechanism of action is not fully understood, 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and the angiogenesis of tumors. Further studies are needed to determine the optimal dosage and administration of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide and to investigate its potential in the treatment of other diseases.
Métodos De Síntesis
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been synthesized using various methods, including the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 4-aminobenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 3,4,5-trimethoxyaniline to produce 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. Other methods of synthesis include the reaction of 3,4,5-trimethoxyaniline with 4-(5-methyl-1,3-benzoxazol-2-yl)benzoyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to inhibit the angiogenesis of tumors, which is the process by which tumors develop new blood vessels to sustain their growth.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-5-10-19-18(11-14)26-24(31-19)15-6-8-17(9-7-15)25-23(27)16-12-20(28-2)22(30-4)21(13-16)29-3/h5-13H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIGXWJTRAUCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)
![methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119551.png)

![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B5119583.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)
![ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)

![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5119598.png)
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119605.png)

